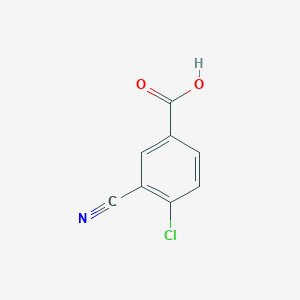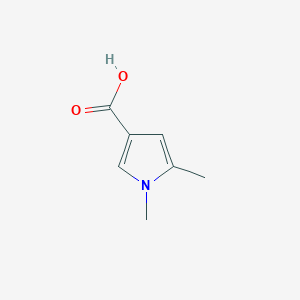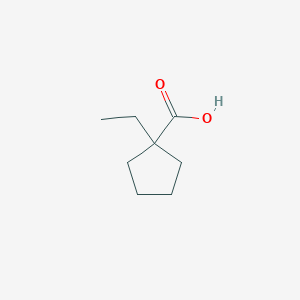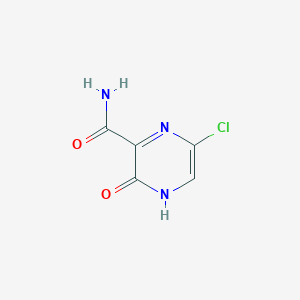
1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine
Overview
Description
1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine (also known as 4-chloro-α,α,α-trifluoro-m-toluidine or CFT) is a synthetic organic compound with a wide range of applications. It is a colorless to pale yellow liquid with a faint odor and is soluble in most organic solvents. CFT is used in many scientific research applications, including as a reagent in chemical synthesis, as a catalyst in organic synthesis, and as a stabilizer or inhibitor in pharmaceuticals and agrochemicals. In addition, CFT has been studied for its potential use as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
1. Synthesis of N-(α-Fluorovinyl)azole Derivatives
1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine is utilized as a versatile fluorine-containing building block in chemical synthesis. In one study, it was used to prepare N-(α-fluorovinyl)azole derivatives through vinylic substitution reactions, showcasing its role in producing compounds with potential pharmaceutical and material science applications (Zhang et al., 2016).
2. Development of Novel Polyimides
This compound has also been instrumental in the synthesis of new fluorinated aromatic diamine monomers, leading to the development of novel polyimides. These materials have notable properties such as good solubility in polar organic solvents and excellent thermal stability, making them suitable for advanced material applications (Yin et al., 2005).
3. Photoluminescent Properties in Europium(III) Complexes
In another application, 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine was used in synthesizing europium(III) complexes. These complexes were studied for their structure and photoluminescent properties, highlighting their potential in designing efficient lanthanide light-conversion molecular devices (Martins et al., 2015).
4. Synthesis of Luminescent Mono- and Binuclear Cyclometalated Platinum(II) Complexes
The compound has been used in the synthesis of luminescent mono- and binuclear cyclometalated platinum(II) complexes. These complexes show potential for applications in fluid and solid-state oligomeric d8−d8 and ligand−ligand interactions, relevant in the field of inorganic chemistry and material sciences (Lai et al., 1999).
5. Antifungal and Antibacterial Activity
A derivative of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine was synthesized and tested for its antifungal and antibacterial activities. The study indicated significant antibacterial and antifungal properties, suggesting its potential use in developing new antimicrobial agents (Sujatha et al., 2019).
6. Nonlinear Optical Properties for Optical Devices
Research into the nonlinear optical properties of compounds derived from 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine has shown significant results, indicating their suitability for use in optical devices. This highlights the compound's role in the development of materials for advanced optical technologies (Mostaghni et al., 2022).
Mechanism of Action
Target of Action
1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine is structurally similar to Pitolisant , a selective antagonist or inverse agonist of the histamine H3 receptor . Therefore, it’s plausible that 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine may also target the histamine H3 receptor. This receptor plays a crucial role in maintaining wakefulness and enhancing the activity of histaminergic neurons .
Biochemical Pathways
Given its structural similarity to pitolisant, it might influence the histaminergic signaling pathway . By blocking histamine autoreceptors, it could enhance the activity of histaminergic neurons and increase the signaling of other neurotransmitters in the brain .
Pharmacokinetics
In silico pharmacokinetics analysis of structurally similar compounds suggests that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Based on the action of pitolisant, it might lead to enhanced activity of histaminergic neurons and increased signaling of other neurotransmitters in the brain . This could potentially result in increased wakefulness and alertness .
properties
IUPAC Name |
1-(4-chlorophenyl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFGADXCVWZZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640767 | |
| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine | |
CAS RN |
65686-86-4 | |
| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-7-azaspiro[4.5]decane](/img/structure/B1358730.png)



![3,8-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1358742.png)
![cis-3'-Oxo-spiro[cyclohexane-1,1'(3'H)-furo[3,4-c]pyridine]-4-carboxylic acid](/img/structure/B1358743.png)
![trans-7'-oxo-spiro[cyclohexane-1,5'(7'H)-furo[3,4-b]pyridine]-4-carboxylic acid](/img/structure/B1358744.png)




![4-Chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B1358755.png)

